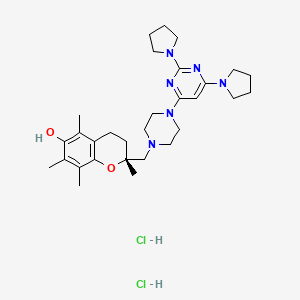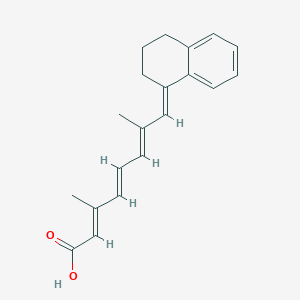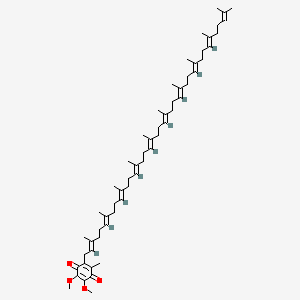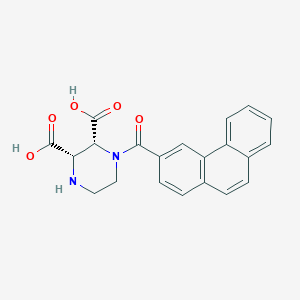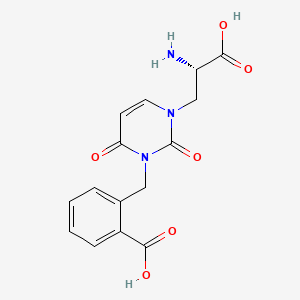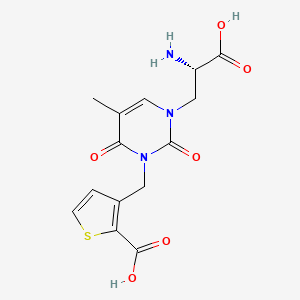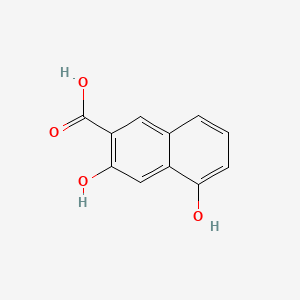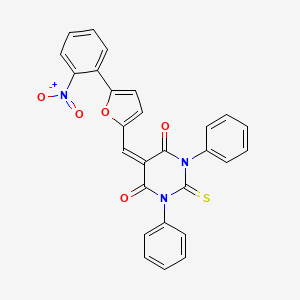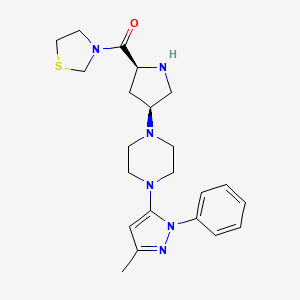
替尼格列汀
描述
Teneligliptin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. Teneligliptin was developed by Mitsubishi Tanabe Pharma and launched in Japan in 2012 . It is known for its unique J-shaped or anchor-locked domain structure, which contributes to its potent inhibition of the dipeptidyl peptidase-4 enzyme .
科学研究应用
替尼格列汀已被广泛研究,以评估其在治疗2型糖尿病中的疗效和安全性。 研究表明,它可以有效控制血糖指标,而低血糖和体重增加的风险很小 . 替尼格列汀既可作为单一疗法,也可作为其他降糖药的辅助疗法 .
作用机制
准备方法
合成路线和反应条件: 替尼格列汀可以通过一系列化学反应合成,这些反应涉及各种试剂和条件。 一种方法涉及在甲苯中使用对硝基苯磺酰氯,将对硝基苯磺酰氯缓慢添加到反应混合物中,同时将内部温度保持在15°C以下 . 另一种方法涉及使用pH 6.0磷酸盐缓冲液和乙腈作为流动相,在等度洗脱模式下以1.0 mL/min的流速进行洗脱 .
工业生产方法: 替尼格列汀的工业生产涉及使用先进技术,如反相高效液相色谱(RP-HPLC)和超高效液相色谱(UPLC)与串联质谱(LC/MS/MS),用于鉴定和验证化合物及其降解产物 .
化学反应分析
反应类型: 替尼格列汀会发生各种类型的化学反应,包括氧化反应、还原反应和取代反应。 强迫降解研究表明,替尼格列汀在酸性、碱性、中性(过氧化物)、光照和热条件下会降解 .
常用试剂和条件: 涉及替尼格列汀的反应中常用的试剂包括对硝基苯磺酰氯、磷酸盐缓冲液和乙腈 . 反应通常在受控的温度和pH值下进行,以确保化合物的稳定性和功效 .
形成的主要产物: 替尼格列汀降解形成的主要产物包括在不同m/z值下观察到的各种峰,例如375.72、354.30、310.30、214.19、155.65、138.08和136.18 .
相似化合物的比较
属性
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997419 | |
| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760937-92-6 | |
| Record name | Teneligliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760937-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teneligliptin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teneligliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENELIGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of teneligliptin?
A1: Teneligliptin exerts its antidiabetic effect by selectively and competitively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). [, , ] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ]
Q2: What are the downstream effects of DPP-4 inhibition by teneligliptin?
A2: By increasing the levels of active GLP-1 and GIP, teneligliptin stimulates glucose-dependent insulin secretion from pancreatic beta cells. [, , ] This leads to improved glycemic control by reducing both fasting and postprandial blood glucose levels. [, , , ] Additionally, teneligliptin reduces glucagon secretion from pancreatic alpha cells, further contributing to glycemic control. []
Q3: Does teneligliptin affect insulin secretion in a glucose-independent manner?
A3: While teneligliptin primarily enhances glucose-dependent insulin secretion, studies have shown that it can also enhance early-phase insulin secretion, which is partially independent of glucose levels. [] This suggests a multi-faceted approach to glycemic control.
Q4: What is the molecular formula and weight of teneligliptin?
A4: The molecular formula of teneligliptin is C22H29N5O3S. It has a molecular weight of 427.56 g/mol. [, ]
Q5: Are there any specific structural features that contribute to teneligliptin's properties?
A5: Yes, teneligliptin features a unique structure characterized by five consecutive rings. [] This distinctive structure is thought to contribute to its potent and long-lasting inhibitory effect on DPP-4. []
Q6: Is there information on the material compatibility of teneligliptin for specific applications?
A6: The provided research papers primarily focus on the pharmaceutical applications of teneligliptin. Information on its compatibility with specific materials beyond pharmaceutical formulations is limited in these studies.
Q7: Does teneligliptin possess any catalytic properties?
A7: Teneligliptin functions as an enzyme inhibitor rather than a catalyst. It binds to the active site of DPP-4, preventing the enzyme from catalyzing the breakdown of incretin hormones.
Q8: Have computational chemistry approaches been used to study teneligliptin?
A8: While the provided articles don't delve deeply into computational studies, one study mentions the use of a physiologically based pharmacokinetic (PBPK) model to simulate and understand teneligliptin's pharmacokinetic properties in various populations. []
Q9: What are the SHE regulations surrounding teneligliptin's manufacturing and use?
A9: The provided research papers primarily focus on teneligliptin's efficacy and safety in a clinical setting. Information on specific SHE regulations governing its manufacturing and use is not extensively discussed.
Q10: How is teneligliptin absorbed and distributed in the body?
A13: Teneligliptin is orally administered and exhibits good absorption. [] Following absorption, it is widely distributed in the body, with higher concentrations observed in the kidneys, liver, and lungs. []
Q11: What are the primary routes of teneligliptin's metabolism and excretion?
A14: Teneligliptin is primarily metabolized in the liver by CYP3A4 and FMO3 enzymes, with teneligliptin sulfoxide being its major active metabolite. [, ] It displays a dual mode of elimination, with approximately 45% excreted in urine and 46% in feces. [] This balance in elimination pathways suggests a lower likelihood of drug interactions and a reduced need for dose adjustments in patients with renal or hepatic impairment. []
Q12: Does food intake affect the pharmacokinetics of teneligliptin?
A15: Teneligliptin can be administered once daily without regard to food intake, indicating that food does not significantly affect its pharmacokinetic profile. []
Q13: How does renal impairment affect teneligliptin's pharmacokinetics?
A16: Studies show that teneligliptin exhibits consistent pharmacokinetics in patients with varying degrees of renal impairment, including end-stage renal disease (ESRD). [, , ] This is attributed to its balanced elimination through both renal and hepatic pathways, requiring no dose adjustment in these patient populations. [, , ]
Q14: Do genetic polymorphisms influence teneligliptin's pharmacokinetics?
A17: Research indicates that polymorphisms in the FMO3 gene can affect teneligliptin's pharmacokinetics, leading to gene dosage-dependent increases in peak plasma concentration (Cmax,ss) and area under the curve (AUC). [] Polymorphisms in the CYP3A4 gene were also found to influence its pharmacokinetics, but the clinical significance of these findings requires further investigation. []
Q15: What is the efficacy of teneligliptin in preclinical models of diabetes?
A18: In several animal models of diabetes, including high-fat diet-fed and ob/ob mice, teneligliptin demonstrated significant improvements in glycemic control, including reductions in HbA1c, fasting blood glucose, and postprandial blood glucose levels. [, , ]
Q16: What is the efficacy of teneligliptin in clinical trials involving patients with T2DM?
A19: Numerous clinical trials have investigated the efficacy and safety of teneligliptin in patients with T2DM. These studies consistently demonstrate significant reductions in HbA1c (ranging from 0.8% to 1.55%) when used as monotherapy or as add-on therapy to other antidiabetic medications such as metformin, sulfonylureas, or insulin. [, , , , , , , , , , , ]
Q17: Does teneligliptin have beneficial effects beyond glycemic control?
A20: Research suggests that teneligliptin may provide additional benefits beyond glycemic control. Preclinical studies in mice have shown its potential to suppress the formation of abdominal aortic aneurysms, [] attenuate hepatic lipogenesis in non-alcoholic fatty liver disease, [] and alleviate diabetes-related cognitive impairment. []
Q18: Does cross-resistance occur between teneligliptin and other DPP-4 inhibitors?
A18: The provided research does not directly address cross-resistance between teneligliptin and other DPP-4 inhibitors. Further research is needed to determine if resistance mechanisms are shared within this drug class.
Q19: What analytical methods are commonly employed to quantify teneligliptin in biological samples?
A23: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific quantification of teneligliptin and its active metabolite, teneligliptin sulfoxide, in human plasma. [] This method is particularly valuable for pharmacokinetic studies.
Q20: What other analytical techniques are utilized for teneligliptin analysis?
A24: Reverse-phase high-performance liquid chromatography (RP-HPLC) is another frequently employed technique for teneligliptin analysis. [, ] This method is often used for stability studies, degradation product identification, and impurity profiling. Additionally, UV-Visible spectrophotometry, particularly the first-order derivative method, has been explored for the simultaneous estimation of teneligliptin in combination with other drugs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)
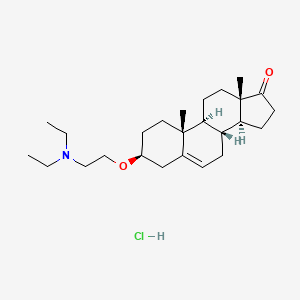
![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)
